(5E)-5-(2-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring a triazolo-thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-thiazole core, followed by the introduction of the methoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s properties.
Substitution: The methoxy groups can be substituted with other functional groups to create derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
(5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may have potential as a bioactive molecule, with research exploring its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Poly[bis(4-methoxy benzylamino)polyphosphazene]: A polymer with applications in materials science.
Uniqueness
(5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(2-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: stands out due to its unique triazolo-thiazole core structure, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C21H17N3O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(5E)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[(2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H17N3O3S/c1-26-16-10-7-14(8-11-16)9-12-19-22-21-24(23-19)20(25)18(28-21)13-15-5-3-4-6-17(15)27-2/h3-13H,1-2H3/b12-9+,18-13+ |
InChI Key |
AJIRLUXZNCYEEY-HEMGCLFMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C\C4=CC=CC=C4OC)/SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=CC=C4OC)SC3=N2 |
Origin of Product |
United States |
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